Cas no 1858045-85-8 (3-{[(3-Bromo-2-fluorophenyl)methyl]amino}-1lambda6-thietane-1,1-dione)

3-{[(3-Bromo-2-fluorophenyl)methyl]amino}-1lambda6-thietane-1,1-dione is a specialized sulfonamide derivative featuring a thietane ring and a halogenated phenylmethylamino substituent. Its structural framework, incorporating both bromo and fluoro groups, enhances its reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The thietane-1,1-dione moiety contributes to its stability and unique electronic properties, making it suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The compound's well-defined stereochemistry and functional group diversity allow for precise derivatization, facilitating targeted molecular design. Its high purity and consistent performance make it a reliable choice for research and industrial applications.
3-{[(3-Bromo-2-fluorophenyl)methyl]amino}-1lambda6-thietane-1,1-dione structure
1858045-85-8 structure
Product name:3-{[(3-Bromo-2-fluorophenyl)methyl]amino}-1lambda6-thietane-1,1-dione
CAS No:1858045-85-8
MF:C10H11BrFNO2S
MW:308.167244195938
CID:5790777
PubChem ID:165457807

3-{[(3-Bromo-2-fluorophenyl)methyl]amino}-1lambda6-thietane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 1858045-85-8
    • EN300-738714
    • 3-{[(3-bromo-2-fluorophenyl)methyl]amino}-1lambda6-thietane-1,1-dione
    • 3-{[(3-Bromo-2-fluorophenyl)methyl]amino}-1lambda6-thietane-1,1-dione
    • Inchi: 1S/C10H11BrFNO2S/c11-9-3-1-2-7(10(9)12)4-13-8-5-16(14,15)6-8/h1-3,8,13H,4-6H2
    • InChI Key: TVXUBAPHNASWOD-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1F)CNC1CS(C1)(=O)=O

Computed Properties

  • Exact Mass: 306.96779g/mol
  • Monoisotopic Mass: 306.96779g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 54.6Ų

3-{[(3-Bromo-2-fluorophenyl)methyl]amino}-1lambda6-thietane-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-738714-1.0g
3-{[(3-bromo-2-fluorophenyl)methyl]amino}-1lambda6-thietane-1,1-dione
1858045-85-8
1g
$0.0 2023-06-06

Additional information on 3-{[(3-Bromo-2-fluorophenyl)methyl]amino}-1lambda6-thietane-1,1-dione

Introduction to 3-{[(3-Bromo-2-fluorophenyl)methyl]amino}-1lambda6-thietane-1,1-dione (CAS No. 1858045-85-8)

3-{[(3-Bromo-2-fluorophenyl)methyl]amino}-1lambda6-thietane-1,1-dione is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by the CAS number 1858045-85-8, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development.

The molecular structure of this compound features a thietane core, which is a five-membered heterocyclic ring containing sulfur. This core is flanked by two carbonyl groups, contributing to its reactivity and potential applications in synthetic chemistry. The presence of a bromo-substituted phenyl ring and an amino group attached to a methyl group further enhances its chemical diversity, enabling various functionalization strategies that are crucial for medicinal chemistry applications.

In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways. The 3-{[(3-Bromo-2-fluorophenyl)methyl]amino}-1lambda6-thietane-1,1-dione structure has been explored for its potential in inhibiting key enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders. The fluorine atom in the phenyl ring is particularly noteworthy, as fluorinated compounds often exhibit improved metabolic stability and bioavailability, which are critical factors in drug design.

One of the most compelling aspects of this compound is its ability to interact with biological targets through multiple mechanisms. The amino group can form hydrogen bonds with polar residues in proteins, while the bromo-substituted phenyl ring can engage in π-stacking interactions or participate in electrostatic interactions. These features make it a versatile scaffold for designing molecules with high affinity and selectivity. Recent studies have demonstrated that derivatives of this compound can modulate the activity of enzymes such as kinases and phosphodiesterases, which are central to many cellular signaling pathways.

The synthesis of 3-{[(3-Bromo-2-fluorophenyl)methyl]amino}-1lambda6-thietane-1,1-dione presents both challenges and opportunities for synthetic chemists. The thietane core requires precise control during formation to ensure high yield and purity. Additionally, the introduction of the bromo-substituent and the fluoro-substituent necessitates careful selection of reaction conditions to prevent unwanted side reactions. Advances in synthetic methodologies have enabled more efficient routes to this compound, making it more accessible for further investigation.

In the realm of drug discovery, the potential applications of this compound are vast. Researchers have explored its efficacy in preclinical models as an inhibitor of tumor growth and as a modulator of inflammatory responses. The ability to fine-tune its structure allows for the development of analogs with enhanced potency and reduced toxicity. For instance, modifications to the length or substitution pattern of the side chains can significantly alter its pharmacokinetic properties.

The role of computational chemistry has been instrumental in understanding the behavior of this compound both in vitro and in silico. Molecular docking studies have provided insights into how it interacts with biological targets at an atomic level. These simulations have helped guide the design of more effective derivatives by predicting binding affinities and identifying key interaction points. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.

Furthermore, the environmental impact of synthesizing and using this compound has been a point of consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that pharmaceutical research remains viable long-term without compromising ecological integrity.

As our understanding of biological systems continues to evolve, so does our approach to drug design. The 3-{[(3-Bromo-2-fluorophenyl)methyl]amino}-1lambda6-thietane-1,1-dione structure exemplifies how interdisciplinary collaboration between chemists, biologists, and computer scientists can lead to innovative therapeutic solutions. By leveraging cutting-edge technologies and methodologies, researchers are paving the way for next-generation drugs that offer greater efficacy and safety.

In conclusion, 3-{[(3-Bromo-2-fluorophenyl)methyl]amino}-1lambda6-thietane-1,1-dione (CAS No. 1858045-85-8) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable tool for developing new treatments against various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in shaping the future of medicine.

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